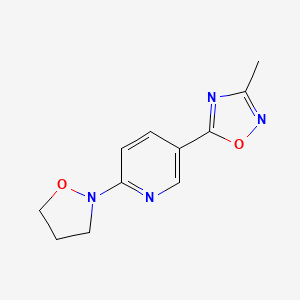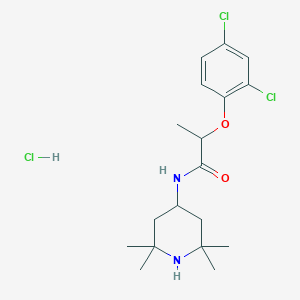acetate](/img/structure/B4929453.png)
ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate, also known as ethyl (2-methoxy-5-nitrophenyl)glycinate, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been found to have various biochemical and physiological effects, making it a useful tool in many laboratory experiments.
Mécanisme D'action
The mechanism of action of ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate is not fully understood. However, it is believed to inhibit enzymes by binding to their active sites. It has been suggested that the nitro group in the molecule plays an important role in its inhibitory activity.
Biochemical and Physiological Effects
Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been found to have various biochemical and physiological effects, including:
1. Inhibition of enzymes: Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been shown to inhibit various enzymes such as acetylcholinesterase and butyrylcholinesterase. This can lead to the development of new drugs for the treatment of neurological disorders.
2. Antibacterial activity: Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been found to have antibacterial activity against various gram-positive and gram-negative bacteria. This makes it a potential candidate for the development of new antibiotics.
3. Anticancer activity: Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been found to have anticancer activity against various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate in laboratory experiments include its potent enzyme inhibitory activity, antibacterial activity, and anticancer activity. It is also relatively easy to synthesize and purify.
One limitation of using ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on different biological systems. Additionally, its potential toxicity and side effects have not been fully explored.
Orientations Futures
There are several future directions for the research on ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate, including:
1. Development of new drugs: The potent enzyme inhibitory, antibacterial, and anticancer activities of ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate make it a potential candidate for the development of new drugs for the treatment of neurological disorders, bacterial infections, and cancer.
2. Elucidation of its mechanism of action: Further research is needed to fully understand the mechanism of action of ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate. This will help in predicting its effects on different biological systems and in the development of new drugs.
3. Toxicity and safety studies: The potential toxicity and side effects of ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate have not been fully explored. Further studies are needed to determine its safety profile.
4. Synthesis of analogs: The synthesis of analogs of ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate with improved potency and selectivity could lead to the development of new drugs with enhanced therapeutic efficacy.
Méthodes De Synthèse
Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate can be synthesized by reacting 2-methoxy-5-nitroaniline with ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate oxalylglycinate in the presence of a catalyst such as triethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetateamine. The reaction takes place under reflux conditions in an organic solvent such as ethanol or acetonitrile. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been used in various scientific research applications, including:
1. Enzyme inhibition studies: Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been found to be a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play important roles in the nervous system and are involved in the regulation of neurotransmitters. Inhibition of these enzymes can lead to the development of new drugs for the treatment of neurological disorders.
2. Antibacterial activity: Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been shown to have antibacterial activity against various gram-positive and gram-negative bacteria. This makes it a potential candidate for the development of new antibiotics.
3. Anticancer activity: Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been found to have anticancer activity against various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-3-19-11(15)10(14)12-8-6-7(13(16)17)4-5-9(8)18-2/h4-6H,3H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZDBDUMEDNZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)


![3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate](/img/structure/B4929415.png)


![4-[(4-ethoxyphenyl)amino]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4929461.png)
![4,4'-oxybis[N-(3-benzoylphenyl)benzamide]](/img/structure/B4929468.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4929475.png)
![N-(3,4-dimethylphenyl)-2-(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B4929481.png)
![2-ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3-nitrobenzoate](/img/structure/B4929483.png)